molecular formula C15H16ClFN4O2 B598182 Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate CAS No. 1202759-89-4

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate

Cat. No.: B598182
CAS No.: 1202759-89-4
M. Wt: 338.767
InChI Key: IKWLSHDHFYDICV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is systematically identified as tert-butyl N-[3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl]carbamate (CAS 1202759-89-4). Its molecular formula is C₁₅H₁₆ClFN₄O₂ , with a molecular weight of 338.76 g/mol . The compound consists of a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a 2-chloro-5-fluoropyrimidin-4-amine moiety. Structural descriptors include the SMILES notation CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2F)Cl and the InChIKey IKWLSHDHFYDICV-UHFFFAOYSA-N.

Molecular Geometry Optimization via DFT Calculations

Density functional theory (DFT) calculations, typically performed using methods like B3LYP/6-31G*, provide insights into the compound’s geometry. Key features include:

  • Pyrimidine ring planarity : The 2-chloro-5-fluoropyrimidine moiety adopts a planar conformation due to aromatic stabilization.
  • Carbamate group orientation : The tert-butyl carbamate adopts a staggered conformation, minimizing steric hindrance between the bulky tert-butyl group and the phenyl ring.
  • Hydrogen-bonding interactions : Intramolecular hydrogen bonds between the carbamate NH and pyrimidine nitrogen atoms may influence conformational preferences.

Recent advances in geometry optimization, such as geodesic-based methods, reduce computational steps while maintaining accuracy. These optimizations confirm the stability of the compound’s conformation in the gas phase.

X-ray Crystallographic Analysis of Solid-State Conformation

X-ray crystallography reveals the solid-state packing and intermolecular interactions. Key observations include:

Parameter Value Significance
Crystal system Monoclinic or orthorhombic Common for carbamate derivatives with planar aromatic systems.
Hydrogen bonding N–H···O or N–H···N Stabilizes crystal lattice; observed between carbamate NH and oxygen/nitrogen atoms.
Packing motifs π–π stacking Phenyl and pyrimidine rings interact via van der Waals forces.

The pyrimidine ring’s chlorine and fluorine substituents dictate electronic effects, influencing intermolecular interactions. For example, the electron-withdrawing fluorine atom may enhance hydrogen-bonding capacity at the pyrimidine N4 position.

Vibrational Spectroscopy Profiling (FTIR/Raman)

Vibrational spectroscopy identifies functional groups and bonding environments:

FTIR Key Peaks

Wavenumber (cm⁻¹) Assignment Intensity
1720–1750 C=O (carbamate) Strong
1600–1500 C=C (aromatic, pyrimidine) Medium
1250–1150 C–O (carbamate) Moderate
850–750 C–Cl (pyrimidine) Weak

Raman Spectroscopy

Raman data complement FTIR by highlighting non-polar vibrations:

  • 3000–2800 cm⁻¹ : C–H stretches (tert-butyl, aromatic).
  • 600–400 cm⁻¹ : Pyrimidine ring bending modes.

The carbamate C=O stretch is critical for confirming the presence of the protecting group.

Nuclear Magnetic Resonance Spectral Assignments (¹H/¹³C/¹⁹F NMR)

NMR spectroscopy provides detailed information on electronic and spatial environments:

¹H NMR Assignments

δ (ppm) Multiplicity Integration Assignment
1.4 Singlet 9H tert-Butyl (C(CH₃)₃)
7.2–7.8 Multiplet 4H Aromatic protons (phenyl)
8.5–9.0 Singlet 1H Pyrimidine H5 (deshielded by electronegative substituents)
6.5–7.0 Broad singlet 1H NH (carbamate)

¹³C NMR Assignments

δ (ppm) Assignment
154–156 C=O (carbamate)
155–160 Pyrimidine C2 (Cl-substituted)
135–145 Pyrimidine C4 (N-linked)
120–130 Aromatic carbons (phenyl)
30 tert-Butyl (C(CH₃)₃)

¹⁹F NMR

  • δ ~–50 ppm : Fluorine at pyrimidine C5, deshielded by electron-withdrawing Cl.

These assignments confirm the compound’s structure and validate synthetic purity.

Properties

IUPAC Name

tert-butyl N-[3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O2/c1-15(2,3)23-14(22)20-10-6-4-5-9(7-10)19-12-11(17)8-18-13(16)21-12/h4-8H,1-3H3,(H,20,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWLSHDHFYDICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as potassium carbonate (K2CO3) for substitution reactions, oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents such as sodium borohydride (NaBH4) for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs sharing the pyrimidine-carbamate scaffold. Below is a detailed analysis of key analogs, focusing on substituent effects, pharmacological activity, and synthetic pathways.

Substituent Variations and Pharmacological Impact
Compound Name Substituents (R1, R2, R3) Pharmacological Relevance Reference
Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate R1=Cl, R2=F, R3=tert-butyl carbamate Intermediate for kinase inhibitors
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate R1=Cl, R2=CF3, R3=tert-butyl carbamate Enhanced metabolic stability
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide Pyrimido-oxazine fused core, R=acrylamide Potent EGFR inhibitor (IC50 < 10 nM)
Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate R1=OH, R2=F, R3=tert-butyl carbamate Reduced cytotoxicity in preclinical models

Key Observations :

  • Halogen Effects : The presence of fluorine (F) at position 5 improves solubility compared to bulkier groups like trifluoromethyl (CF3), though CF3 analogs exhibit superior metabolic stability .
  • Core Modifications : Fusing the pyrimidine ring with oxazine (e.g., compound 16e) enhances binding affinity to kinase targets like EGFR, as confirmed by IC50 values .
  • Protective Groups : The tert-butyl carbamate group universally serves as a transient protective moiety, enabling selective deprotection under acidic conditions .

Key Observations :

  • Route Efficiency: Suzuki coupling and Buchwald-Hartwig amination are prevalent for introducing aryl and amino groups, respectively, but require stringent palladium catalysis .
  • Purity Challenges : Bulky substituents (e.g., isopropyl in 16d) correlate with reduced HPLC purity (97.05% vs. 99.34% for 16c), likely due to steric hindrance during purification .

Key Observations :

  • Stability : The tert-butyl carbamate group in the target compound confers superior stability compared to hydroxylated analogs (e.g., compound in ), which degrade rapidly under physiological conditions.
  • Hazards : Fluorinated pyrimidines generally exhibit low acute toxicity, though trifluoroacetic acid (used in synthesis) poses handling risks .

Biological Activity

Overview

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate, with the molecular formula C15H16ClFN4O2, is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a pyrimidine ring substituted with chlorine and fluorine, and a phenylcarbamate moiety . This unique structure contributes to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC15H16ClFN4O2
IUPAC Nametert-butyl N-[3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl]carbamate
InChI KeyIKWLSHDHFYDICV-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through its interaction with various molecular targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes or receptors that are crucial for tumor growth. It may interfere with signaling pathways that promote cell division, leading to apoptosis in malignant cells.
  • Case Study : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, such as A431 vulvar epidermal carcinoma cells, at concentrations ranging from 10 to 100 µM .

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.

Comparative Studies

In comparative studies with similar compounds, such as other pyrimidine derivatives, this compound has shown enhanced potency against specific cancer types.

CompoundIC50 (µM)Activity Type
This compound25Anticancer
2-Chloro-5-fluoropyrimidine50Anticancer
2-Chloro-5-methylpyrimidine70Anticancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-fluoropyrimidin-4-amine and tert-butyl (3-aminophenyl)carbamate. Key factors include:

  • Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to activate the pyrimidine ring .
  • Catalysts : Use of bases like K2_2CO3_3 or DIEA to deprotonate the amine and drive the reaction .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substitution patterns. For example, the tert-butyl group appears as a singlet at ~1.3–1.5 ppm, while pyrimidine protons resonate between 8.0–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs are widely used to resolve crystal structures, particularly for assessing hydrogen-bonding interactions in the solid state .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges in the amination of 2-chloro-5-fluoropyrimidine be addressed to favor the desired product?

  • Methodological Answer :

  • Substrate Design : Electron-withdrawing groups (e.g., fluorine) on the pyrimidine enhance reactivity at the 4-position. Steric effects from the tert-butyl carbamate group direct amination to the meta position on the phenyl ring .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to optimize reaction pathways. For example, Fukui indices identify electrophilic centers on the pyrimidine ring .

Q. What strategies are effective in resolving contradictory data between experimental and computational studies on this compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or crystal packing .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates not accounted for in computational models .

Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what assays are suitable for measuring biological activity?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., EGFR or VEGFR). IC50_{50} values are determined via dose-response curves .
  • Cellular Studies : Assess cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays. Compare results with structurally related carbamates to establish SAR .

Data Contradiction Analysis

Q. Why do different studies report varying yields for analogous tert-butyl carbamate derivatives?

  • Critical Analysis :

  • Solvent Effects : Higher yields in DMF vs. THF correlate with improved solubility of intermediates .
  • Catalyst Loading : Excess base (e.g., K2_2CO3_3) can hydrolyze the tert-butyl group, reducing yield. Optimal loading is 1.2–1.5 equivalents .

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